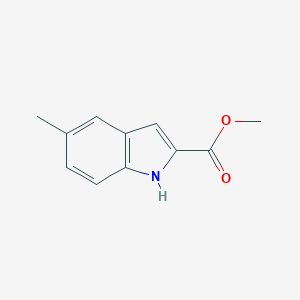

Methyl 5-methyl-1H-indole-2-carboxylate

Description

Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry Research

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery. ijpsr.com It is a component of the essential amino acid tryptophan and is a precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin. nih.govresearchgate.net The unique electronic properties of the indole ring and its ability to participate in hydrogen bonding allow it to interact with a variety of biological macromolecules like proteins and nucleic acids. researchgate.net

This versatility has made indole derivatives a focal point of research, leading to the development of numerous therapeutic agents. ijpsr.com Compounds containing the indole core exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antidepressant properties. researchgate.netmdpi.com The structural rigidity and defined three-dimensional orientation of substituents on the indole framework make it an ideal template for designing targeted therapeutic agents. nih.gov Over 40 indole-containing drugs have received FDA approval for clinical use, and the synthesis of novel indole-based molecules remains a significant driver for chemical research. researchgate.net

Overview of Methyl 5-methyl-1H-indole-2-carboxylate as a Key Synthetic Intermediate

This compound is a derivative of indole-2-carboxylic acid, a class of compounds that serves as a versatile synthetic intermediate. The ester functional group at the C-2 position and the methyl group at the C-5 position provide specific sites for chemical modification, making this compound a valuable building block for more complex molecules.

The synthesis of indole-2-carboxylates can be achieved through various methods, with the Fischer indole synthesis being one of the most widely used. core.ac.uk This method involves the reaction of a phenylhydrazine (B124118) with a pyruvate (B1213749) derivative under acidic conditions. For instance, the reaction of methylpyruvate-4-bromo-phenylhydrazone in polyphosphoric acid yields methyl 5-bromo-1H-indole-2-carboxylate. core.ac.uk A similar strategy using the appropriate 4-methylphenylhydrazine (B1211910) precursor would lead to the 5-methyl analogue. Other synthetic routes, such as the Hemetsberger and Bartoli indole syntheses, are also employed to create substituted indole-2-carboxylates. sci-hub.se

The utility of the parent acid, 5-methyl-1H-indole-2-carboxylic acid, as a synthetic starting material has been demonstrated in the preparation of 1H-indole-2-carboxamides, which were investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org In this research, the carboxylic acid was coupled with an amine to form the corresponding amide. acs.org The methyl ester, this compound, can undergo similar reactions, such as hydrolysis to the parent carboxylic acid or transesterification, and can be used in coupling reactions to build more elaborate molecular architectures for pharmaceutical development and organic synthesis. evitachem.com

Table 1: Physicochemical Properties of Related Indole Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| 5-Methyl-1H-indole | C₉H₉N | 131.178 | 58-61 |

| 5-Methyl-1H-indole-2-carboxylic acid | C₁₀H₉NO₂ | 175.18 | Not specified |

Data sourced from PubChem and other chemical suppliers. sigmaaldrich.comnih.govwikipedia.orgnist.gov

Contextual Research Landscape of Substituted Indole-2-carboxylates

The indole-2-carboxylate (B1230498) scaffold is the subject of extensive research due to its potential to yield potent and selective therapeutic agents. A significant area of investigation involves the synthesis of derivatives with various substituents on the indole nucleus and at the C-3 position to modulate their biological activity. acs.org

One notable line of research focuses on substituted indole-2-carboxylates as antagonists of the strychnine-insensitive glycine (B1666218) binding site associated with the N-methyl-D-aspartate (NMDA) receptor. acs.orgnih.gov Researchers synthesized a series of indole-2-carboxylates with different chains at the C-3 position. nih.gov These studies revealed that compounds like 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid possess nanomolar affinity for the glycine binding site and exhibit potent in vivo activity as anticonvulsants. nih.gov Quantitative structure-activity relationship (QSAR) analysis suggested that the affinity is influenced by the lipophilicity, steric bulk, and electronic properties of the substituents. nih.gov

More recently, indole-2-carboxylic acid derivatives have been synthesized and evaluated as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes implicated in cancer immune evasion. sci-hub.se In this context, various 6-acetamido-indole-2-carboxylic acid derivatives were found to be potent dual inhibitors with IC₅₀ values in the low micromolar range. sci-hub.se The study highlighted that substituents at the 6-position, such as acetamido or ethylamino groups, were favorable for inhibitory activity, likely by forming hydrogen bonds within the active sites of the enzymes. sci-hub.se

Table 2: Examples of Biologically Active Substituted Indole-2-Carboxylates

| Compound | Target | Biological Activity | Reference |

|---|---|---|---|

| 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid | Glycine site of NMDA receptor | Antagonist with pKi of 8.5; anticonvulsant activity | nih.gov |

| 6-Acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | Dual inhibitors with IC₅₀ values in the low micromolar range | sci-hub.se |

This body of research underscores the importance of the indole-2-carboxylate scaffold as a versatile template. The specific substitution pattern, such as that in this compound, provides a unique starting point for the development of novel compounds with tailored pharmacological profiles.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Indole |

| Tryptophan |

| Serotonin |

| Indole-2-carboxylic acid |

| Methylpyruvate-4-bromo-phenylhydrazone |

| Methyl 5-bromo-1H-indole-2-carboxylate |

| 5-Methyl-1H-indole-2-carboxylic acid |

| 1H-Indole-2-carboxamides |

| 3-[2-[(Phenylamino)carbonyl]ethenyl]-4,6-dichloroindole-2-carboxylic acid |

| 6-Acetamido-indole-2-carboxylic acid |

| 5-Methyl-1H-indole |

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYBSXNKEVGXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406439 | |

| Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102870-03-1 | |

| Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 5 Methyl 1h Indole 2 Carboxylate and Its Analogues

Fischer Indole (B1671886) Synthesis as a Primary Route for Indole-2-carboxylate (B1230498) Constructionnih.govacs.orgwikipedia.orgbyjus.com

The mechanism proceeds through several key steps: the initial hydrazone isomerizes to its enamine tautomer, which, after protonation, undergoes a crucial acs.orgacs.org-sigmatropic rearrangement to break the weak N-N bond and form a new C-C bond. wikipedia.orgbyjus.com The resulting di-imine intermediate then undergoes cyclization and elimination of ammonia (B1221849), driven by the formation of the stable aromatic indole ring. wikipedia.org

Precursor Synthesis and Optimization for Substituted Methylpyruvate Hydrazonesnih.govwikipedia.orgacs.org

The success of the Fischer indole synthesis is highly dependent on the efficient preparation of the starting arylhydrazone. For methyl 5-methyl-1H-indole-2-carboxylate, the required precursor is the corresponding hydrazone of methyl pyruvate (B1213749) and p-tolylhydrazine. There are two primary pathways to this intermediate.

Optimization studies for a related 5-methoxy analogue focused on the choice of β-dicarbonyl compound in the Japp-Klingemann reaction to maximize yield and process efficiency.

Table 1: Japp-Klingemann Precursor Synthesis Optimization for Indole-2-Carboxylate Synthesis

| Precursor (β-Dicarbonyl) | Coupling Conditions | Outcome | Reference |

|---|---|---|---|

| Ethyl 2-methylacetoacetate | Diazonium salt, aqueous ethanol, sodium acetate (B1210297) | Rearrangement and cleavage to form the hydrazono-intermediate, which undergoes subsequent Fischer cyclization. | acs.org |

| 2,2,5-Trimethyl-1,3-dioxane-4,6-dione | Diazonium salt, aqueous methanol (B129727), sodium acetate | Rapid reaction to give the corresponding azo-intermediate, which rearranges to the hydrazono-intermediate. | acs.org |

This table is generated based on data for the synthesis of a 5-methoxy analogue, illustrating general principles applicable to the 5-methyl target.

Reaction Conditions and Process Optimization for Indolizationnih.govwikipedia.orgbyjus.comacs.org

The critical cyclization step, or indolization, of the arylhydrazone requires an acid catalyst to facilitate the rearrangement. wikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed. wikipedia.orgmdpi.com The choice of acid and solvent system is crucial for optimizing the yield and preventing side reactions.

For the synthesis of indole-2-carboxylates, a common and effective method involves using a solution of gaseous HCl in ethanol. acs.org This provides a strongly acidic medium to drive the reaction to completion. Process optimization often focuses on controlling the reaction temperature and the rate of acid addition to manage the exothermic nature of the reaction. acs.org However, the choice of acid must be carefully considered based on the substituents present. For instance, studies on 2-methoxyphenylhydrazones revealed that using HCl/EtOH can lead to an abnormal Fischer-Indole synthesis, where cyclization occurs with substitution, yielding a chlorinated indole as a major byproduct. nih.gov This highlights the need for careful tuning of reaction conditions to achieve the desired product.

Table 2: Typical Acid Catalysts for Fischer Indolization

| Catalyst | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Hydrogen Chloride (HCl) | Ethanol | Reflux | acs.org |

| Sulfuric Acid (H₂SO₄) | Ethanol / Acetic Acid | Elevated Temperature | wikipedia.orgacs.org |

| p-Toluenesulfonic acid (p-TSA) | Ethanol / Toluene | Reflux | acs.org |

| Polyphosphoric acid (PPA) | None (reagent and medium) | 80-100 °C | wikipedia.org |

Alternative and Novel Approaches for Indole-2-carboxylate Synthesis

While the Fischer synthesis is a powerful tool, several alternative methods have been developed, offering different substrate scopes and milder reaction conditions.

Palladium-Catalyzed Heterocyclization Strategiesnih.gov

Modern organometallic chemistry has provided novel pathways to the indole nucleus. One such strategy is the palladium-catalyzed aerobic intramolecular amination of aryl C-H bonds. nih.govnih.gov This method utilizes readily accessible 2-acetamido-3-aryl-acrylates as starting materials, which are prepared from the condensation of a substituted benzaldehyde (B42025) and N-acetyl glycine (B1666218). nih.gov

The reaction is carried out with a catalytic amount of a palladium(II) source, with molecular oxygen serving as the terminal oxidant, making it an atom-economical process. nih.govnih.gov This approach provides direct access to N-acetyl indole-2-carboxylates, which can be easily deacetylated to afford the final product. nih.gov The reaction tolerates a wide range of electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov

Table 3: Palladium-Catalyzed Synthesis of Indole-2-Carboxylates

| Substrate Substituent (on aryl ring) | Catalyst System | Solvent | Yield of N-acetyl indole | Reference |

|---|---|---|---|---|

| 4-Methyl (precursor to target) | 7 mol% Pd(OAc)₂ | Acetic Acid / Toluene | 72% | nih.gov |

| 4-Methoxy | 7 mol% Pd(OAc)₂ | Acetic Acid / Toluene | 82% | nih.gov |

| 4-Chloro | 7 mol% Pd(OAc)₂ | Acetic Acid / Toluene | 91% | nih.gov |

This table is based on reported data for the synthesis of various substituted indole-2-carboxylates using the specified palladium-catalyzed method. nih.gov

Azo Coupling and Japp-Klingemann Rearrangementsacs.orgbyjus.com

As mentioned in section 2.1.1, the Japp-Klingemann reaction is a key method for synthesizing the phenylhydrazone precursors required for the Fischer synthesis. wikipedia.orgchemeurope.com When viewed as a complete synthetic sequence, this pathway represents a distinct and powerful alternative to using pre-formed hydrazines. The process begins with an azo coupling, where a diazonium salt electrophilically attacks a β-keto-ester or β-keto-acid. wikipedia.org

The mechanism involves the initial formation of an azo compound, which then undergoes base- or acid-catalyzed hydrolysis and rearrangement. wikipedia.orgslideshare.net This step cleaves one of the carbonyl groups, typically an acetyl or carboxyl group, to generate the final, stable hydrazone. researchgate.net This entire sequence—diazotization, azo coupling, and Japp-Klingemann rearrangement—can often be performed in a "one-pot" manner, leading directly to the hydrazone, which is then cyclized under acidic conditions to afford the indole-2-carboxylate. acs.org

Nenitzescu Indole Synthesis and its Variants for Hydroxyindolesnih.gov

For the synthesis of hydroxylated analogues, particularly 5-hydroxyindoles, the Nenitzescu indole synthesis is a highly effective method. wikipedia.org This reaction, first reported by Costin Nenițescu in 1929, involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The mechanism consists of a sequence of a Michael addition, a nucleophilic attack from the enamine, and an elimination to form the 5-hydroxyindole (B134679) core. wikipedia.org

This methodology is particularly valuable as 5-hydroxyindole scaffolds are found in numerous biochemically significant molecules, including the neurotransmitter serotonin. wikipedia.org The reaction can be performed with various substituents on both the benzoquinone and the enamine, allowing for the synthesis of a diverse library of hydroxyindole analogues. wikipedia.orgresearchgate.net While not a direct route to this compound, it is a critical method for accessing its 5-hydroxy analogue, an important related compound in medicinal chemistry.

Table 4: Reactants in the Nenitzescu Synthesis for Hydroxyindoles

| Benzoquinone Component | Enamine Component | Product Type | Reference |

|---|---|---|---|

| p-Benzoquinone | Ethyl β-aminocrotonate | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | wikipedia.orgresearchgate.net |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov The application of microwave irradiation in the synthesis of indole-2-carboxylate esters has demonstrated significant improvements in efficiency.

One prominent microwave-assisted method involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.netscielo.br This reaction, often catalyzed by a copper salt like CuI and conducted in an ionic liquid such as 1-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([bmim]OH), benefits immensely from controlled microwave irradiation. researchgate.net Researchers have reported that under microwave heating at 50°C, the synthesis of various indole-2-carboxylic acid esters can be achieved in excellent yields (up to 97%) within a very short timeframe, typically around 10 minutes. researchgate.netresearchgate.net This approach offers substantial advantages over traditional methods that may require high-boiling solvents and extended reaction times. scielo.br The synergy between the ionic liquid, which couples efficiently with microwave energy, and the microwave heating itself facilitates the rapid generation of the desired indole scaffold. researchgate.net

Another effective microwave-assisted strategy is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com This method has been optimized for synthesizing a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which are structural analogues of the target compound. mdpi.com By exposing the reactants to microwave irradiation, the desired indole products were obtained in excellent yields and with high regioselectivity. For instance, the cyclization of methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate under microwave heating at 60°C in DMF resulted in a 94% yield of the corresponding indole in just 3 hours. This is a significant enhancement compared to conventional heating at 110°C, which provided a 62% yield. mdpi.com

The table below summarizes representative examples of microwave-assisted synthesis of indole carboxylate analogues, highlighting the enhanced efficiency of these methods.

| Starting Materials | Method | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo benzaldehyde, Ethyl isocyanoacetate | Condensation | CuI, [bmim]OH, 100W, 50°C, 10 min | Ethyl 1H-indole-2-carboxylate | 95% | researchgate.net |

| 2-Chloro-5-methylbenzaldehyde, Ethyl isocyanoacetate | Condensation | CuI, [bmim]OH, 100W, 50°C, 10 min | Ethyl 5-methyl-1H-indole-2-carboxylate | 92% | researchgate.net |

| Methyl-(Z)-3-(phenylimino)butanoate | Pd-catalyzed cyclization | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 80°C, 3h | Methyl 2-methyl-1H-indole-3-carboxylate | 72% | mdpi.com |

| Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Pd-catalyzed cyclization | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, 60°C, 3h | Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | 94% | mdpi.com |

Regioselective Synthesis of this compound Derivatives

Regioselectivity, the control over the position of chemical bond formation, is a critical challenge in the synthesis of substituted indoles. Achieving the specific 5-methyl substitution pattern of this compound requires precise control over the cyclization of precursors or the directed functionalization of the indole core.

The Fischer indole synthesis is a classic and widely used method for preparing indoles. core.ac.uk The regioselectivity of this reaction is determined by the substitution pattern of the starting phenylhydrazine (B124118). To synthesize 5-substituted indoles like the target compound, a 4-substituted phenylhydrazine is required. Specifically, the reaction of 4-methylphenylhydrazine (B1211910) with an α-ketoester, such as methyl pyruvate, under acidic conditions, leads to the formation of the corresponding hydrazone. Subsequent acid-catalyzed intramolecular cyclization (a researchgate.netresearchgate.net-sigmatropic rearrangement) and elimination of ammonia preferentially yields the 5-methylindole (B121678) isomer. nih.govrsc.org Computational studies have shown that the formation of one regioisomer can be energetically favored over the other, and the electronic nature of substituents can destabilize alternative pathways, thus ensuring high regioselectivity. nih.govresearchgate.net

Modern synthetic methods offer alternative routes with high regiocontrol. The Larock indole synthesis, a palladium-catalyzed heteroannulation of an ortho-iodoaniline and a disubstituted alkyne, is known for its versatility and regioselectivity. wikipedia.org For the synthesis of a 5-methyl-1H-indole-2-carboxylate derivative, one would start with an ortho-iodoaniline bearing a methyl group at the para-position to the amine (e.g., 2-iodo-4-methylaniline) and react it with an alkyne bearing a carboxylate group. The regioselectivity of the alkyne insertion generally places the larger substituent adjacent to the newly formed carbon-carbon bond. wikipedia.org

Furthermore, direct C-H functionalization has become a powerful strategy for the regioselective synthesis of indole derivatives. thieme-connect.com These methods involve activating a specific C-H bond on the pre-formed indole ring, often using a directing group. While direct C-H methylation at the C5 position is challenging, related regioselective functionalizations demonstrate the principle. For instance, rhodium-catalyzed C7-alkenylation of N-pivaloylindoles has been achieved with high selectivity, showing that directing groups can overcome the intrinsic reactivity of the indole nucleus. nih.gov Similarly, palladium-catalyzed protocols have been developed for the regioselective arylation of indoles at the C4 or C5 positions by choosing the appropriate directing group and reaction conditions. nih.gov These advanced C-H activation strategies provide a modular approach to synthesizing complex indole derivatives by selectively functionalizing specific positions on the benzene (B151609) portion of the indole ring. researchgate.net

The following table outlines different strategies for achieving regioselectivity in the synthesis of 5-substituted indole derivatives.

| Method | Key Reactants | Position of Control | Mechanism Principle | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | 4-Methylphenylhydrazine, Methyl Pyruvate | C5 | Cyclization of a pre-functionalized arylhydrazine; regiochemistry dictated by the substituent on the starting hydrazine (B178648). | rsc.org |

| Larock Indole Synthesis | 2-Iodo-4-methylaniline, Substituted Alkyne | C5 | Palladium-catalyzed annulation; regiochemistry determined by starting aniline (B41778) and regioselective alkyne insertion. | wikipedia.org |

| Directed C-H Functionalization | Indole with a directing group (e.g., N-pivaloyl), Coupling partner | C4, C5, C6, or C7 | A directing group on the indole nitrogen or at C3 guides a metal catalyst to a specific C-H bond on the benzene ring. | nih.govnih.gov |

| Regioselective Bromination | Methyl indole-3-carboxylate, Bromine | C5, C6 | Electrophilic aromatic substitution where existing substituents direct incoming electrophiles to specific positions. | rsc.org |

Chemical Reactivity and Derivatization Strategies of Methyl 5 Methyl 1h Indole 2 Carboxylate

Ester Moiety Transformations and Modifications

The methyl ester group at the C2 position is a primary site for chemical modification, allowing for its conversion into other functional groups.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester of Methyl 5-methyl-1H-indole-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 5-methyl-1H-indole-2-carboxylic acid. This transformation is typically achieved under basic conditions. For instance, a similar compound, 5-methoxy-1H-indole-2-carboxylic acid methyl ester, is hydrolyzed by refluxing with a base like sodium hydroxide (B78521) in a solvent mixture such as methanol (B129727) and water. chemicalbook.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt during acidic workup yields the final carboxylic acid.

A representative procedure for the hydrolysis of a similar indole (B1671886) ester is outlined below:

| Reagent/Condition | Role/Purpose |

| Sodium Hydroxide (NaOH) | Base catalyst for hydrolysis |

| Methanol/Water | Solvent system |

| Reflux | Provides energy for the reaction |

| Acid (e.g., HCl) | Neutralization and protonation of the carboxylate |

This hydrolysis is a fundamental step in the synthesis of many indole-based compounds where the carboxylic acid functionality is required for further transformations, such as amide bond formation.

Transesterification Reactions

Transesterification, the conversion of one ester to another, is a feasible modification for this compound. This reaction can be catalyzed by either acid or base. masterorganicchemistry.com For example, treatment of ethyl indol-2-carboxylate with sodium methoxide (B1231860) in methanol leads to the formation of methyl indol-2-carboxylate, demonstrating the viability of this transformation within the indole-2-carboxylate (B1230498) family. mdpi.com The reaction is driven by the use of the alcohol corresponding to the desired ester as the solvent, shifting the equilibrium towards the product. masterorganicchemistry.com

The general conditions for transesterification are summarized in the following table:

| Catalyst | Alcohol (Solvent) | Product Ester |

| Acid (e.g., H₂SO₄) | Ethanol | Ethyl 5-methyl-1H-indole-2-carboxylate |

| Base (e.g., NaOEt) | Ethanol | Ethyl 5-methyl-1H-indole-2-carboxylate |

| Acid (e.g., H₂SO₄) | Propanol | Propyl 5-methyl-1H-indole-2-carboxylate |

| Base (e.g., NaOPr) | Propanol | Propyl 5-methyl-1H-indole-2-carboxylate |

Indole Nitrogen (N1) Functionalization

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and can be functionalized through various reactions, most notably alkylation and acylation. N-alkylation is a common strategy to introduce diverse substituents at this position. rsc.org Classical conditions for this transformation involve the use of a base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide. rsc.orgresearchgate.net For example, N-benzylation of indole derivatives can be achieved using benzyl (B1604629) bromide in the presence of a base. This method provides a straightforward route to a wide array of N-substituted indole-2-carboxylates.

A typical N-alkylation procedure is detailed below:

| Reagent | Role | Example Alkylating Agent |

| Sodium Hydride (NaH) | Base to deprotonate the indole nitrogen | Methyl Iodide |

| Tetrahydrofuran (THF) | Anhydrous aprotic solvent | Benzyl Bromide |

| Alkyl Halide | Source of the alkyl group | Ethyl Bromide |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (C4, C6, C7 Positions)

The benzene portion of the indole ring can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. In this compound, the C5-methyl group is an activating, ortho-para director, while the C2-ester group is a deactivating, meta-director with respect to the benzene ring. The activating effect of the methyl group at C5 directs incoming electrophiles primarily to the C4 and C6 positions. The deactivating ester group at C2 directs towards the C5 and C7 positions. The combined influence of these groups suggests that electrophilic substitution will preferentially occur at the C4 and C6 positions, which are activated by the electron-donating methyl group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of methyl indole-2-carboxylate has been shown to yield the 5-nitro derivative, highlighting the influence of the ester group in directing the electrophile to the benzene ring. In the case of this compound, nitration would be expected to occur at the C4 or C6 positions.

Reactivity at the Pyrrole (B145914) Ring (C3 Position)

The C3 position of the indole nucleus is the most nucleophilic and, therefore, the most reactive site towards electrophiles. ikm.org.my This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed upon electrophilic attack at C3.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.com For indoles, this reaction occurs with high regioselectivity at the C3 position. researchgate.net The reaction is typically carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄) or diethylaluminum chloride (Et₂AlCl). ikm.org.my A related and milder method for the formylation of reactive aromatic compounds is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent generated from phosphorus oxychloride (POCl₃) and a substituted amide like DMF. clockss.orgwikipedia.org This reaction also proceeds via electrophilic attack at the C3 position to introduce a formyl group. ijpcbs.com The presence of the ester at C2 does not inhibit this reaction and can be a useful handle for further synthetic manipulations.

The conditions for these C3-acylation reactions are summarized below:

| Reaction | Acylating Agent | Catalyst/Reagent | Position of Acylation |

| Friedel-Crafts Acylation | Acetyl Chloride | Tin(IV) Chloride | C3 |

| Friedel-Crafts Acylation | Acetic Anhydride | Yttrium(III) triflate | C3 |

| Vilsmeier-Haack Formylation | DMF/POCl₃ | - | C3 |

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) represents a powerful strategy in modern organic synthesis, enabling the formation of carbon-carbon or carbon-heteroatom bonds through the direct coupling of two C-H bonds. For indole scaffolds, including derivatives of indole-2-carboxylic acid, palladium catalysis is frequently employed to facilitate such transformations. rsc.orgnih.gov These reactions avoid the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route.

Palladium(II)-catalyzed CDC reactions can be used for the direct arylation of indoles or for intramolecular cyclizations to build fused polycyclic systems. nih.govresearchgate.net The process often involves a Pd(II) catalyst that facilitates the C-H activation, and an oxidant, such as silver acetate (B1210297) (AgOAc) or copper(II) acetate (Cu(OAc)₂), is typically required to regenerate the active catalyst and complete the catalytic cycle. researchgate.netbeilstein-journals.org While specific examples detailing the cross-dehydrogenative coupling of this compound are not extensively documented, the reactivity of the parent indole-2-carboxylate structure suggests its viability in these transformations. For instance, palladium-catalyzed reactions of indole-2-carboxylic acids can lead to self-coupling products or undergo insertion reactions with nitriles. rsc.org The C-H bonds at various positions on the indole ring, particularly C3 and C7, are potential sites for such coupling reactions. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Dehydrogenative Coupling of Indole Derivatives

| Parameter | Description | Reference |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or other Pd(II) salts | beilstein-journals.org |

| Oxidant | Silver(I) carbonate (Ag₂CO₃), Silver acetate (AgOAc), Copper(II) acetate (Cu(OAc)₂) | rsc.orgresearchgate.netbeilstein-journals.org |

| Coupling Partner | Arenes, Alkenes, or self-coupling | nih.govbeilstein-journals.org |

| Solvent | Acetic acid (AcOH), Dichloroethane (DCE), or other organic solvents | beilstein-journals.org |

| Key Transformation | Formation of a new C-C bond via dual C-H activation | rsc.orgnih.gov |

Oximation Reactions

Oximation is a chemical reaction that converts a carbonyl functional group (an aldehyde or a ketone) into an oxime by treatment with hydroxylamine (B1172632). The starting compound, this compound, is an ester and does not possess an aldehyde or ketone group for direct oximation. Therefore, a synthetic derivatization is necessary to introduce the required functionality.

A viable synthetic route involves a two-step process. First, the methyl ester group at the C2 position can be reduced to a primary alcohol, yielding (5-methyl-1H-indol-2-yl)methanol. This reduction is commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). rsc.org Subsequently, the resulting 2-hydroxymethylindole can be selectively oxidized to the corresponding 2-carbaldehyde using a mild oxidizing agent such as activated manganese dioxide (MnO₂). rsc.org This intermediate, 5-methyl-1H-indole-2-carbaldehyde, can then readily undergo condensation with hydroxylamine (NH₂OH) to produce the target oxime, (E/Z)-5-methyl-1H-indole-2-carbaldehyde oxime.

Table 2: Proposed Synthetic Pathway for Oximation

| Step | Reactant | Reagent(s) | Product | Purpose | Reference |

| 1. Reduction | This compound | Lithium aluminum hydride (LiAlH₄) | (5-methyl-1H-indol-2-yl)methanol | Convert ester to primary alcohol | rsc.org |

| 2. Oxidation | (5-methyl-1H-indol-2-yl)methanol | Activated manganese dioxide (MnO₂) | 5-methyl-1H-indole-2-carbaldehyde | Convert alcohol to aldehyde | rsc.org |

| 3. Oximation | 5-methyl-1H-indole-2-carbaldehyde | Hydroxylamine (NH₂OH·HCl), Base | 5-methyl-1H-indole-2-carbaldehyde oxime | Form the final oxime product | - |

Cascade Addition-Cyclization Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. Indole derivatives, including indole-2-carboxylates, are valuable precursors for constructing complex, polycyclic indole frameworks through such cascade sequences. rsc.org These strategies are central to the synthesis of many biologically active natural products. rsc.org

One example of a relevant cascade process is the iodine-mediated annulation of enaminones, which can be generated from aniline (B41778) derivatives. arkat-usa.org This method allows for the one-pot synthesis of substituted indoles. arkat-usa.org Another sophisticated approach involves palladium-catalyzed domino reactions. For instance, a cascade process beginning with 2-gem-dibromovinylanilines can proceed through C,N-coupling, carbon monoxide insertion, and a final Suzuki coupling to yield complex 2-aroylindoles. beilstein-journals.org These examples highlight the utility of the indole core in designing cascade reactions that rapidly build molecular complexity, a strategy applicable to derivatives like this compound for creating fused heterocyclic systems.

Table 3: Example of a Cascade Reaction Strategy for Indole Synthesis

| Reaction Type | Key Precursor | Catalyst/Mediator | Key Steps | Final Product Type | Reference |

| Iodine-Mediated Annulation | 2-Anilinoenaminone | Iodine (I₂) | In situ generation of enaminone, intramolecular cyclization | 2-Carbonylated Indole | arkat-usa.org |

| Palladium-Domino Reaction | 2-gem-Dibromovinylaniline | Pd(0) catalyst, CO, Boronic acid | C,N-Coupling, Carbonylation, Suzuki Coupling | 2-Aroylindole | beilstein-journals.org |

Derivatization for Analytical Applications and Spectroscopic Studies

The functional groups of this compound, namely the ester and the indole N-H, serve as handles for derivatization aimed at modifying its properties for analytical studies or creating libraries of compounds for biological screening. nih.govnih.gov A common and straightforward derivatization involves the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-methyl-1H-indole-2-carboxylic acid). nih.gov This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to generate a library of indole-2-carboxamides. nih.gov This strategy is frequently used to investigate structure-activity relationships, as seen in the development of enzyme inhibitors. nih.govnih.gov

Spectroscopic analysis is essential for confirming the structure and purity of the parent compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive structural information. For this compound, ¹H-NMR would confirm the presence of the indole ring protons, the methyl group on the ring, and the methyl ester group. IR spectroscopy is used to verify the presence of key functional groups, such as the N-H stretch of the indole and the C=O stretch of the ester. High-resolution mass spectrometry (HRMS) is used to confirm the precise molecular weight and elemental formula.

Table 4: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Signal/Region | Purpose | Reference |

| ¹H-NMR | Indole N-H proton | Broad singlet, δ > 8.0 ppm | Confirms indole structure | |

| Aromatic protons | Multiplets, δ ≈ 7.0–7.5 ppm | Confirms benzene ring substitution | ||

| Ester methyl protons (COOCH₃) | Singlet, δ ≈ 3.9 ppm | Confirms methyl ester group | ||

| Ring methyl protons (Ar-CH₃) | Singlet, δ ≈ 2.4 ppm | Confirms methyl group at C5 | - | |

| ¹³C-NMR | Ester carbonyl carbon (C=O) | δ ≈ 160–170 ppm | Confirms ester functional group | |

| IR Spectroscopy | Indole N-H stretch | ~3300–3400 cm⁻¹ | Confirms indole N-H bond | |

| Ester C=O stretch | ~1700–1720 cm⁻¹ | Confirms ester carbonyl | ||

| HRMS | Molecular Ion ([M+H]⁺) | Calculated m/z for C₁₁H₁₂NO₂⁺ | Confirms molecular formula |

Structural Elucidation and Conformational Analysis of Methyl 5 Methyl 1h Indole 2 Carboxylate

Advanced Spectroscopic Characterization

The characterization of Methyl 5-methyl-1H-indole-2-carboxylate relies on a combination of spectroscopic methods that together provide a detailed picture of its molecular structure and electronic properties.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the different protons in the molecule. For comparison, the closely related precursor, 5-methyl-1H-indole-2-carboxylic acid, shows distinct proton signals in DMSO-d₆. chemicalbook.com In the carboxylic acid, the indole (B1671886) NH proton appears as a broad singlet at approximately 11.7 ppm, while the carboxylic acid proton resonates at around 13.0 ppm. chemicalbook.com The aromatic protons on the indole ring appear in the range of 7.0-7.5 ppm, and the methyl group at the C5 position gives a singlet at about 2.37 ppm. chemicalbook.com

For this compound, the esterification of the carboxylic acid to a methyl ester would lead to the disappearance of the carboxylic acid proton signal and the appearance of a new singlet for the methyl ester protons, typically expected around 3.8-4.0 ppm. The chemical shifts of the indole and aromatic protons would be slightly influenced by this change.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆

| Proton | 5-methyl-1H-indole-2-carboxylic acid chemicalbook.com | Expected for this compound |

|---|---|---|

| NH | 11.7 | ~11.5 |

| COOH | 13.0 | - |

| Ar-H | 7.0-7.5 | ~7.0-7.6 |

| C5-CH₃ | 2.37 | ~2.4 |

*Data for the carboxylic acid is from published spectra. chemicalbook.com Expected values for the methyl ester are based on typical chemical shifts for similar indole esters.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For similar indole derivatives, the carbonyl carbon of the ester group is typically observed in the region of 160-165 ppm. The carbon atoms of the indole ring resonate between 100 and 140 ppm. The methyl group at the C5 position would have a characteristic signal around 20-22 ppm, while the methyl ester carbon would appear around 50-55 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts (ppm)

| Carbon | Expected Chemical Shift Range |

|---|---|

| C=O | 160-165 |

| Indole C | 100-140 |

| C5-CH₃ | 20-22 |

*Expected values are based on data for similar indole compounds. rsc.org

Upon esterification to this compound, the broad O-H band would disappear. A new, strong C=O stretching band for the ester group would be present, typically at a slightly higher wavenumber than the carboxylic acid, around 1710-1730 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. The indole N-H stretch would remain in the 3300-3400 cm⁻¹ range.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Expected Wavenumber Range |

|---|---|

| N-H (stretch) | 3300-3400 |

| C=O (ester, stretch) | 1710-1730 |

| C-O (ester, stretch) | 1100-1300 |

| C-H (aromatic, stretch) | 3000-3100 |

The mass spectrum of a compound provides valuable information about its molecular weight and fragmentation pattern. For 5-methyl-1H-indole-2-carboxylic acid, the molecular ion peak [M]⁺ is observed at an m/z of 175. chemicalbook.com The fragmentation often involves the loss of the carboxylic acid group.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 189, corresponding to its molecular formula C₁₁H₁₁NO₂. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 mass units) to give a fragment at m/z 158, or the loss of the entire methoxycarbonyl group (-COOCH₃, 59 mass units) to yield a fragment at m/z 130.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For this compound, both ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.

While specific spectral data for the target molecule, this compound, is not extensively published, analysis of its parent compound, 5-methyl-1H-indole-2-carboxylic acid, offers significant insight. chemicalbook.com The primary difference in the ester is the substitution of the acidic proton with a methyl group, which simplifies the spectrum by removing the broad carboxylic acid proton signal and introducing a sharp singlet for the ester methyl group.

¹H NMR Analysis: In a typical ¹H NMR spectrum, the protons on the indole ring system and the methyl substituents would exhibit characteristic chemical shifts. The N-H proton of the indole ring typically appears as a broad singlet at a downfield shift (often > 11 ppm). The aromatic protons on the benzene (B151609) portion of the indole ring would appear in the aromatic region (approx. 7.0-7.5 ppm), with their splitting patterns revealing their positions relative to each other. The proton at the C3 position shows as a singlet near 7.0 ppm. The two methyl groups—one on the indole ring at C5 and the other on the ester functional group—would appear as sharp singlets in the upfield region of the spectrum.

¹³C NMR Analysis: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester group, which is typically found in the highly deshielded region of the spectrum (around 168 ppm). rsc.org The carbons of the indole ring system appear in the aromatic region (approx. 100-140 ppm). The carbon of the methyl group attached to the ring and the carbon of the ester's methyl group would be found in the upfield, aliphatic region of the spectrum. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structural assignment. tetratek.com.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is based on data from analogous compounds and general principles of NMR spectroscopy.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | > 11.0 (broad singlet) | - |

| C=O | - | ~168 |

| Aromatic C-H | 7.0 - 7.5 | 110 - 139 |

| Aromatic Quaternary C | - | 122 - 139 |

| C3-H | ~7.0 (singlet) | ~113 |

| O-CH₃ | ~3.9 (singlet) | ~52 |

| C5-CH₃ | ~2.3 (singlet) | ~10 |

Infrared (IR) Spectroscopy for Functional Group Analysis and Polymorphism

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be dominated by several key absorption bands:

N-H Stretching: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring. The position and sharpness of this peak can provide information about hydrogen bonding.

C=O Stretching: A strong, sharp absorption band, characteristic of the ester carbonyl group, is expected to appear around 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretching: The C-O single bond stretch of the ester group will show a strong band in the 1250-1300 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The aromatic ring gives rise to multiple weaker bands. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl groups will show C-H stretching vibrations just below 3000 cm⁻¹.

IR spectroscopy is also highly sensitive to the solid-state packing of molecules. Different polymorphic forms of a compound will have distinct crystal lattices and intermolecular interactions (like hydrogen bonding), leading to noticeable differences in their IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹). mdpi.com While specific studies on the polymorphism of this compound are not available, analysis of related indole derivatives shows that variations in hydrogen bonding motifs cause significant shifts in the position and intensity of N-H and C=O stretching bands. mdpi.comnih.gov

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| Ester C=O | Stretch | 1700 - 1720 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Ester C-O | Stretch | 1250 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, which serves as definitive proof of a compound's identity.

For this compound, the molecular formula is C₁₁H₁₁NO₂. The theoretical (calculated) monoisotopic mass for the protonated molecule [M+H]⁺ is 190.0863. In an HRMS experiment, the sample is ionized (commonly using electrospray ionization, ESI), and the resulting ions are analyzed. mdpi.com The instrument measures the experimental m/z value, which is then compared to the theoretical value. A match within a very small tolerance (typically < 5 ppm) confirms the elemental composition and, consequently, the molecular formula of the compound. mdpi.com

Polymorphism and Solid-State Structural Research

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for chemical compounds. Different polymorphs of the same substance can exhibit varying physical properties. While dedicated research into the polymorphism of this compound is not extensively documented, the study of closely related molecules, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), provides a clear framework for how such research is conducted. nih.gov

Discovery and Characterization of Novel Polymorphic Forms

The discovery of new polymorphs often involves crystallization experiments under a variety of conditions. For instance, in the case of the analogous compound MI2CA, two different polymorphs were identified. nih.gov Polymorph 1 was obtained through the slow evaporation of a methanol (B129727) solution. nih.gov A second form, Polymorph 2, was crystallized by dissolving the compound in a mixture of methanol and water at an elevated temperature and then allowing it to cool and evaporate slowly over several days. nih.gov

Once obtained, each polymorphic form is characterized using single-crystal X-ray diffraction. This technique provides precise information about the crystal system, space group, and the dimensions of the unit cell, which is the basic repeating structural unit of a crystal.

Comparison of Crystalline Structures and Spectroscopic Signatures Across Polymorphs

Detailed comparison of the different polymorphic forms reveals key structural and spectroscopic differences. For the analogue MI2CA, X-ray diffraction showed that the two polymorphs crystallize in different systems with distinct unit cell parameters. nih.gov

Polymorph 1 (MI2CA): Crystallizes in the monoclinic C2/c space group. In this form, molecules are connected by intermolecular hydrogen bonds involving both O–H···O and N–H···O interactions, forming ribbons of two independent molecular chains. nih.gov

Polymorph 2 (MI2CA): Crystallizes in the monoclinic P2₁/c space group. This form is characterized by the formation of cyclic dimers through double O–H···O hydrogen bonds between the carboxylic acid groups. nih.gov

These structural differences in hydrogen bonding motifs lead to distinct spectroscopic signatures, especially in IR spectroscopy. For MI2CA, the N-H stretching vibration appears at different frequencies in the two polymorphs. Furthermore, Polymorph 2 exhibits strong bands at 1542 cm⁻¹ and 1227 cm⁻¹, which are absent in the spectrum of Polymorph 1, confirming the structural differences between them. mdpi.com Such comparative analysis is crucial for identifying and differentiating between polymorphic forms of a compound.

Table 3: Comparative Crystallographic Data for the Two Polymorphs of the Analogous Compound 5-Methoxy-1H-indole-2-carboxylic acid (MI2CA) nih.gov

| Parameter | Polymorph 1 | Polymorph 2 |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.079(3) | 4.0305(2) |

| b (Å) | 7.696(2) | 13.0346(6) |

| c (Å) | 35.185 | 17.2042(9) |

| **β (°) ** | 91.06(3) | 91.871(5) |

| Hydrogen Bonding Motif | O–H···O and N–H···O chains | Cyclic O–H···O dimers |

Computational Chemistry and Theoretical Studies on Methyl 5 Methyl 1h Indole 2 Carboxylate

Quantitative Structure-Activity Relationship (QSAR) Studies (for indole (B1671886) derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used extensively in drug design and medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models enable the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources compared to experimental methods. tandfonline.comjocpr.com For indole derivatives, a class of heterocyclic compounds prevalent in many natural and synthetic bioactive molecules, QSAR studies have been instrumental in elucidating the structural features crucial for their various biological activities. tandfonline.comjocpr.com

Research on indole derivatives has employed various QSAR approaches, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to understand the relationship between molecular properties and biological functions such as enzyme inhibition, antifungal activity, and antiviral potential.

Detailed Research Findings

Antifungal Activity: A QSAR study was conducted on 52 indole derivatives to model their antifungal activity against Candida albicans. tandfonline.com Using Density Functional Theory (DFT) calculations with the B3LYP/6-31G(d) basis set, various quantum chemical descriptors were obtained. A multiple linear regression (MLR) model was developed, resulting in a QSAR equation with a squared correlation coefficient (R²) of 0.7884, indicating a strong correlation between the descriptors and the antifungal activity. tandfonline.com Such models are crucial for designing new indole-based drugs to combat fungal resistance. tandfonline.com

Phosphodiesterase IV (PDE IV) Inhibition: In a study of indole derivatives as phosphodiesterase IV (PDE) inhibitors, 3D-QSAR models were developed using CoMFA and CoMSIA. nih.gov These models provided insights into the steric, electrostatic, and hydrophobic fields that influence the inhibitory activity. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.494 and a conventional correlation coefficient (r²) of 0.986. The CoMSIA model, which combined steric, electrostatic, and hydrophobic fields, showed a q² of 0.541 and an r² of 0.967. nih.gov The predictive power of these models was confirmed with a test set of seven indole derivatives, demonstrating their utility in designing novel PDE IV inhibitors. nih.gov

Anti-Amyloidogenic Activity: For indole and isatin (B1672199) derivatives investigated as inhibitors of beta-amyloid (Aβ) aggregation, a hallmark of Alzheimer's disease, a 3D-QSAR model was developed. mdpi.com This model, which included 45 compounds in the training set, produced a q² of 0.596. Its predictive capability was tested on an external set of 14 compounds, resulting in an external r² of 0.695. mdpi.com The model helped identify key physicochemical features correlated with the Aβ anti-aggregating potency, complementing pharmacophore modeling and guiding the design of new potential treatments for Alzheimer's. mdpi.com

Antiviral Activity (SARS CoV 3CLpro Inhibition): QSAR models were developed to predict the inhibitory activity of 81 isatin and indole-based compounds against the 3CLpro enzyme of the SARS coronavirus. nih.gov Using the CORAL software, models were built based on SMILES and hydrogen-suppressed graphs. These models were validated and used to identify promising lead compounds from the ChEMBL database for further development as SARS CoV 3CLpro inhibitors. nih.gov

The table below summarizes the statistical results from various QSAR studies on indole derivatives, highlighting the robustness and predictive power of the developed models.

| Biological Target | QSAR Method | No. of Compounds | q² (Cross-validated r²) | r² (Conventional) | Predictive r² (Test Set) | Reference |

| Phosphodiesterase IV | CoMFA | 30 (23 training, 7 test) | 0.494 | 0.986 | 0.56 | nih.gov |

| Phosphodiesterase IV | CoMSIA | 30 (23 training, 7 test) | 0.541 | 0.967 | 0.59 | nih.gov |

| Candida albicans | MLR (DFT) | 52 | N/A | 0.7884 | N/A | tandfonline.com |

| Beta-amyloid Aggregation | 3D-QSAR | 59 (45 training, 14 test) | 0.596 | N/A | 0.695 | mdpi.com |

| SARS CoV 3CLpro | CORAL (Monte Carlo) | 81 (split into sets) | Varies by split | Varies by split | Varies by split | nih.gov |

These studies collectively demonstrate the power of QSAR in the field of computational chemistry for indole derivatives. By correlating structural descriptors with biological activity, researchers can identify key molecular features—such as specific substitutions on the indole ring—that enhance potency and selectivity. This predictive capability accelerates the drug discovery process, allowing for the rational design of more effective therapeutic agents based on the versatile indole scaffold.

Exploration of Biological Activities and Structure Activity Relationships Sar of Indole 2 Carboxylates

Indole-2-carboxylate (B1230498) Scaffold as a Basis for Bioactive Compounds

The indole (B1671886) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and pharmacologically active compounds. rsc.orgnih.gov Specifically, the indole-2-carboxylate and its amide derivative, indole-2-carboxamide, serve as versatile synthetic starting points for creating structurally diverse and complex polycyclic molecules. rsc.org This scaffold is a key feature in numerous compounds that exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antitubercular, antibacterial, and antifungal properties. researchgate.net

The significance of the indole-2-carboxylate core lies in its structural flexibility, allowing for modifications at various positions to modulate biological activity and target specificity. rsc.orgmdpi.com Researchers have successfully utilized indole-2-carboxylic acid to synthesize derivatives with less flexible structures, where the carboxylic group is directly linked to the heteroaromatic nucleus, providing a broad π-π system for molecular interactions. mdpi.com The development of new synthetic methods has further expanded the accessibility of indole-2-carboxylate derivatives, facilitating the exploration of their therapeutic potential. researchgate.net This foundational structure has been the basis for developing compounds targeting a range of biological entities, from enzymes and receptors to complex cellular pathways, underscoring its importance in modern drug discovery. rsc.orgnih.govmdpi.com

Biological Targets and Molecular Mechanisms Investigated with Indole-2-carboxylate Derivatives

Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of several key enzymes, demonstrating their potential in treating various diseases.

One significant area of research is their activity as HIV-1 integrase strand transfer inhibitors (INSTIs) . The indole-2-carboxylic acid scaffold has been shown to effectively inhibit the strand transfer process of HIV-1 integrase. mdpi.comrsc.org Structural analysis reveals that the indole core and the C2 carboxyl group can chelate the two essential Mg²⁺ ions within the active site of the enzyme. mdpi.comnih.gov Through structural optimizations, such as introducing a long-chain substituent at the C3 position or a halogenated benzene (B151609) ring at the C6 position, the inhibitory activity of these compounds has been significantly enhanced. mdpi.com These modifications improve interactions with a hydrophobic cavity near the active site and with the viral DNA, respectively, making indole-2-carboxylic acid a promising scaffold for developing novel INSTIs. mdpi.comrsc.org

Table 1: Inhibitory Activity of Selected Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Modifications | IC₅₀ (µM) | Source |

|---|---|---|---|

| Parent Compound | Indole-2-carboxylic acid | 32.37 | nih.gov |

| Compound 17a | C6-halogenated benzene ring | 3.11 | nih.gov |

| Compound 20a | C3 long branch and C6 modification | 0.13 | mdpi.com |

This table is interactive. Click on the headers to sort.

Another class of enzymes targeted by these derivatives includes Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) , which are crucial in tryptophan metabolism and are considered targets for tumor immunotherapy. sci-hub.se A series of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of both IDO1 and TDO, with IC₅₀ values in the low micromolar range. sci-hub.se Molecular docking studies suggest these compounds bind effectively within the active sites of both enzymes, providing a basis for further structural optimization of this class of dual inhibitors. sci-hub.se

Derivatives of the indole-2-carboxamide scaffold are prominent as allosteric modulators of the Cannabinoid Receptor 1 (CB1) . nih.govnih.gov The CB1 receptor, a G-protein coupled receptor (GPCR), is widely distributed in the nervous system and regulates numerous physiological functions. nih.gov Allosteric modulators offer a novel therapeutic approach by binding to a site distinct from the primary (orthosteric) site, thereby modifying the receptor's response to endogenous ligands. bohrium.com

The compound ORG27569, a 5-chloro-3-ethyl-1H-indole-2-carboxamide derivative, was one of the first allosteric modulators of the CB1 receptor to be identified. nih.govunc.edu Structure-activity relationship (SAR) studies have revealed that the indole-2-carboxamide structure is an excellent scaffold for designing CB1 allosteric modulators. bohrium.comresearchgate.net Key findings from these studies include:

The carboxamide functionality at position 2 of the indole ring is crucial for the modulatory effect. bohrium.comunc.edu

Substitutions at the C3 position of the indole ring, particularly with lower alkyl groups, significantly influence the ligand's allosteric properties. nih.govresearchgate.net

The presence of a chloro or fluoro group at the C5 position of the indole ring enhances potency. nih.gov

On the phenethyl moiety attached to the carboxamide nitrogen, a dimethylamino or piperidinyl group at the 4-position is preferred for activity. bohrium.comnih.gov

These modulators can exhibit complex behaviors, acting as negative allosteric modulators (NAMs) that reduce the efficacy of agonists, despite sometimes increasing the binding of those same agonists. nih.govunc.edunih.gov Through systematic modifications, researchers have identified potent NAMs with IC₅₀ values in the nanomolar range. nih.gov

Table 2: Activity of Key Indole-2-carboxamide CB1 Allosteric Modulators

| Compound | Key Structural Features | Activity Profile | IC₅₀ / EC₅₀ | Source |

|---|---|---|---|---|

| ORG27569 (1) | 5-Chloro, 3-ethyl, N-(4-(piperidin-1-yl)phenethyl) | Negative Allosteric Modulator | ~790 nM (IC₅₀) | nih.gov |

| Compound 13 | 5-Chloro, N-(4-(dimethylamino)phenethyl) | Positive binding modulator | 50 nM (EC₅₀) | bohrium.com |

| Compound 21 | 5-Chloro, N-(4-(piperidin-1-yl)phenethyl) | Positive binding modulator | 90 nM (EC₅₀) | bohrium.com |

| Compound 45 | 5-Chloro, 3-ethyl, N-(4-(diethylamino)phenethyl) | Negative Allosteric Modulator | 79 nM (IC₅₀) | nih.gov |

This table is interactive. Click on the headers to sort.

The indole-2-carboxamide scaffold has proven to be a fruitful starting point for the development of agents against neglected tropical diseases, including Chagas disease and toxoplasmosis.

Anti-Trypanosoma cruzi activity: Chagas disease is caused by the protozoan parasite Trypanosoma cruzi. nih.gov Phenotypic screening of compound libraries identified several substituted indoles with activity against the intracellular amastigote form of T. cruzi. nih.govacs.org Medicinal chemistry efforts focused on optimizing a series of 1H-indole-2-carboxamides to improve potency and physicochemical properties. nih.govdndi.org While initial lead compounds showed promise, they often suffered from limited plasma exposure due to metabolic instability. nih.govdndi.org Despite challenges in improving the drug metabolism and pharmacokinetic (DMPK) properties, one optimized compound demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.gov

Anti-Toxoplasma gondii activity: Toxoplasmosis, caused by Toxoplasma gondii, is a significant health threat, particularly for immunocompromised individuals. nih.govjohnshopkins.edu A series of novel (1-benzyl-4-triazolyl)-indole-2-carboxamides were synthesized and evaluated for their efficacy against T. gondii. nih.gov Several of these compounds displayed low micromolar activity in vitro. nih.govresearchgate.net Notably, two compounds, JS-2-41 and JS-2-44, demonstrated significant in vivo efficacy, reducing the number of T. gondii cysts in the brains of infected rats, indicating their potential for further development as treatments for toxoplasmosis. nih.govresearchgate.net Other indole derivatives have also been shown to inhibit the growth of T. gondii tachyzoites in vitro and in vivo. nih.gov

Table 3: Antiparasitic Activity of Indole-2-carboxylate Derivatives

| Compound | Parasite | Activity Metric | Potency | Source |

|---|---|---|---|---|

| JS-2-30 | Toxoplasma gondii | IC₅₀ | 2.95 µM | nih.gov |

| JS-2-44 | Toxoplasma gondii | IC₅₀ | 7.63 µM | nih.gov |

| JS-2-41 | Toxoplasma gondii | IC₅₀ | 1.94 µM | nih.gov |

| DNDI4199 | Trypanosoma cruzi | pEC₅₀ | 5.3 | acs.org |

This table is interactive. Click on the headers to sort.

Bacterial resistance to antibiotics is a major global health crisis, partly driven by mechanisms such as efflux pumps, which actively expel antimicrobial agents from the bacterial cell. The NorA efflux pump in Staphylococcus aureus is a well-studied example, contributing to resistance against fluoroquinolones and other biocides. nih.govnih.gov

Indole derivatives have emerged as potential efflux pump inhibitors (EPIs) . nih.govresearchgate.net In one study, a chemically synthesized indole derivative, SMJ-5, was identified as a potent inhibitor of the NorA efflux pump. nih.govnih.gov Its mechanism of action involves increasing the intracellular accumulation of NorA substrates like ethidium (B1194527) bromide and the antibiotic norfloxacin. nih.gov By inhibiting the pump, SMJ-5 was able to potentiate the activity of antibiotics like ciprofloxacin (B1669076) and norfloxacin, reducing their minimum inhibitory concentrations (MICs) to below the clinical resistance breakpoints. nih.gov Furthermore, reverse transcription PCR results indicated that SMJ-5 also inhibits the NorA pump at the transcriptional level. nih.govresearchgate.net This dual action makes such indole derivatives a promising avenue for combating antibiotic resistance by restoring the efficacy of existing drugs. nih.gov

The indole-2-carboxamide scaffold is a foundational structure for a multitude of compounds with potent antiproliferative activity against various cancer cell lines. nih.govnih.govmdpi.com These derivatives often function by modulating critical cell signaling pathways that are dysregulated in cancer, such as those involving receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). nih.govtandfonline.com

Many indole-based compounds have been developed as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . nih.gov EGFR is frequently overexpressed or mutated in cancers like non-small-cell lung cancer, while CDK2 is a crucial regulator of the cell cycle. nih.govnih.gov By designing dual inhibitors that target both EGFR and CDK2, researchers aim to achieve a more potent anticancer effect. nih.gov For example, certain 5-chloro-indole-2-carboxamide derivatives have shown significant inhibitory effects on both wild-type and mutant EGFR, with IC₅₀ values comparable to the approved drug erlotinib. tandfonline.com These compounds induce apoptosis (programmed cell death) in cancer cells, a process mediated by the activation of caspases and the release of cytochrome C. nih.gov The antiproliferative activity of these derivatives, measured by GI₅₀ values, often falls within the nanomolar range, highlighting their potency. nih.govnih.govtandfonline.com

Table 4: Antiproliferative and Kinase Inhibitory Activity of Selected Indole-2-carboxamide Derivatives

| Compound | Target Cancer Cell Line | GI₅₀ (Antiproliferative) | Target Kinase | IC₅₀ (Kinase Inhibition) | Source |

|---|---|---|---|---|---|

| Compound 5d | A-549, Panc-1 | 1.05 µM | EGFR | 89 nM | nih.gov |

| Compound 5e | MCF-7, A-549, Panc-1 | 0.95 µM | EGFR / CDK2 | 93 nM / 13 nM | nih.gov |

| Compound 5h | MCF-7, A-549, Panc-1 | 1.10 µM | CDK2 | 11 nM | nih.gov |

| Compound Va | Melanoma, Colorectal | 26 nM | BRAFV600E | Not specified | nih.gov |

| Compound 5f | Four cancer cell lines (mean) | 29 nM | EGFRWT | 85 nM | tandfonline.com |

This table is interactive. Click on the headers to sort.

Structure-Activity Relationship (SAR) Studies of Substituted Indole-2-carboxamides

The biological profile of indole-2-carboxamides, a class of compounds with significant therapeutic potential, is intricately linked to their chemical structure. arkat-usa.org Structure-activity relationship (SAR) studies, which systematically alter parts of the molecule, are crucial for optimizing their desired biological effects. These studies have revealed that modifications to the indole core and the amide linker can profoundly influence the compound's activity. rsc.org

Impact of Substituents on Indole Core Positions (C3, C5, N1) on Biological Profile

The indole ring system is a common scaffold in many biologically active compounds. rsc.org The placement of different chemical groups at specific positions on this ring can dramatically alter the biological activity of the resulting indole-2-carboxamide.

C3 Position: The C3 position of the indole ring has been identified as a critical site for substitution, significantly impacting the allosteric modulation of target receptors. nih.govnih.gov Studies have shown that the type and size of the substituent at this position play a crucial role. nih.gov For instance, research on allosteric modulators for the cannabinoid CB1 receptor found that linear alkyl groups at the C3 position were well-tolerated and could enhance activity, while cyclic structures were not as effective. nih.gov This suggests the presence of a specific hydrophobic pocket in the receptor that can accommodate linear but not bulky cyclic groups. nih.gov In the context of antiproliferative agents, a methyl group at the C3 position has been a common feature in the design of new derivatives. nih.gov

C5 Position: The C5 position is another key area for modification. The introduction of substituents at this position can influence the compound's antiproliferative activity. nih.gov For example, in one study, a chloro substituent at the C5 position of an indole-2-carboxamide derivative resulted in lower antiproliferative efficacy compared to a similar compound with the chloro group at a different position. nih.gov Conversely, another compound with a chloro group at C5 was more potent than its unsubstituted counterpart. nih.gov This highlights the complex interplay between substituent position and biological activity. Halogenated phenyl groups are often introduced at this position in the development of certain inhibitors. rsc.org

N1 Position: The indole nitrogen (N1) is also a site for potential modification. The nature of the group attached to the indole nitrogen can be important for activity. For example, in a series of antiproliferative indole derivatives, the presence of the indole NH group (an unsubstituted N1 position) was found to be important for their action. mdpi.com

Influence of Amide and Linker Modifications on Activity

The amide group and any associated linker are fundamental components of indole-2-carboxamides that contribute significantly to their biological activity.

Amide Group: The amide linkage is a key structural feature in a vast number of biologically active molecules. arkat-usa.org In the case of indole-2-carboxamides, this group is often crucial for interaction with the target protein. However, modifications can sometimes lead to improved properties. For instance, replacing the amide group with an amine has been shown to dramatically improve the water solubility of certain mycobactericidal indole-2-carboxamides while retaining their potent activity. nih.gov

Linker: The linker that connects the indole-2-carboxamide core to other parts of the molecule can also be modified to enhance activity. In the design of antiproliferative agents, the nature of the linker has been investigated. nih.gov For example, modifying a phenethyl amino carbonyl linker to a phenylpiperazin-1-yl carbonyl or a benzyl (B1604629) carbonyl moiety was explored to understand its impact on anticancer activity. nih.gov The results indicated the importance of the phenethyl moiety for potent antiproliferative action in the tested series of compounds. nih.gov

In vitro and in vivo Biological Screening Methodologies (animal models only)

The evaluation of novel chemical entities like indole-2-carboxylates requires rigorous testing to determine their biological effects. This process typically involves both laboratory-based (in vitro) assays and studies in living organisms (in vivo), particularly animal models, to understand how the compounds behave in a complex physiological system.

For anticancer research, a common in vivo method is the use of xenograft mouse models. nih.govacs.org In this technique, human cancer cells are implanted into immunodeficient mice, which then develop tumors. nih.gov The test compounds are administered to these mice, and their ability to inhibit tumor growth is measured. nih.govacs.org For instance, a study on indole derivatives as potential tubulin-targeting anticancer agents used a mouse xenograft model with MGC-803 cells to demonstrate significant tumor growth inhibition. nih.gov Similarly, another study utilized an HCT116 xenograft mouse model to show the antitumor activity of a novel inhibitor. acs.org

In the field of neuroinflammation and blood-brain barrier (BBB) disruption, fluorescent imaging in animal models is a valuable tool. nih.gov One study identified a novel indoline (B122111) derivative that could be used as a fluorescent tracer to visualize BBB disruption in vivo. nih.gov This tracer could be administered to mice via intraperitoneal injection, providing a convenient method to assess the integrity of the BBB in various disease models. nih.gov

The following table provides a summary of some of the research findings discussed:

| Compound Class | Substituent/Modification | Biological Activity Studied | Key Finding |

| Indole-2-carboxamides | C3 linear alkyl groups | Allosteric modulation of CB1 receptor | Enhanced activity compared to cyclic groups. nih.gov |

| Indole-2-carboxamides | C5 chloro group | Antiproliferative | Potency is highly dependent on the overall substitution pattern. nih.gov |

| Indole-2-carboxamides | Amide to amine replacement | Mycobactericidal | Improved water solubility while maintaining potency. nih.gov |

| Indole derivatives | Not specified | Anticancer (tubulin targeting) | Significant tumor growth inhibition in a mouse xenograft model. nih.gov |

Future Research Directions and Emerging Paradigms

Advancements in Asymmetric Synthesis of Indole-2-carboxylates

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric synthesis methods to produce enantiomerically pure indole-2-carboxylates is a significant area of future research. While traditional methods may result in racemic mixtures, modern strategies are focusing on achieving high levels of stereocontrol.

Emerging approaches include catalytic asymmetric methods, which can provide access to chiral indoles. mdpi.com Organocatalysis, for instance, has been successfully applied to the asymmetric reaction of indol-2-yl carbinols to create chiral 2-indole-substituted compounds. rsc.org Another promising avenue is the use of chiral pool synthesis, which utilizes readily available chiral starting materials, such as L-phenylalanine, to construct the desired stereocenter. researchgate.net This approach is expected to play an increasingly important role in obtaining specific enantiomers of indole-2-carboxylic acid and its derivatives. researchgate.net These advancements are crucial for synthesizing specific stereoisomers of compounds like Methyl 5-methyl-1H-indole-2-carboxylate, enabling more precise investigations into their structure-activity relationships.

Targeted Derivatization for Specific Biological Pathway Probes

The functional versatility of the indole-2-carboxylate (B1230498) core makes it an ideal template for designing molecular probes to investigate specific biological pathways. Future research will increasingly focus on the targeted derivatization of this scaffold to create potent and selective inhibitors or modulators of key proteins. By systematically modifying the substituents on the indole (B1671886) ring, researchers can fine-tune the pharmacological properties of the molecule to interact with a specific biological target.